molecular formula C4H7NO2 B10760049 (2Z)-2-aminobut-2-enoic acid CAS No. 20748-08-7

(2Z)-2-aminobut-2-enoic acid

Cat. No.: B10760049
CAS No.: 20748-08-7
M. Wt: 101.10 g/mol
InChI Key: PAWSVPVNIXFKOS-IHWYPQMZSA-N
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Description

(2Z)-2-Aminobut-2-enoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of butenoic acid and is known for its unique geometric configuration, denoted by the (2Z) notation, indicating the specific arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-aminobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid derivatives.

    Amination Reaction:

    Geometric Isomerization: Ensuring the (2Z) configuration requires specific reaction conditions, such as temperature control and the use of catalysts, to favor the desired isomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-Aminobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and substituted butenoic acid derivatives.

Scientific Research Applications

(2Z)-2-Aminobut-2-enoic acid finds applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-aminobut-2-enoic acid involves its interaction with molecular targets and pathways, including:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound may participate in signal transduction pathways, altering cellular functions and processes.

Comparison with Similar Compounds

    (2E)-2-Aminobut-2-enoic Acid: The (2E) isomer with a different geometric configuration.

    Butenoic Acid Derivatives: Compounds with similar structures but different functional groups or configurations.

    Amino Acids: Other amino acids with similar structural features but different side chains.

Uniqueness: (2Z)-2-Aminobut-2-enoic acid is unique due to its specific (2Z) configuration, which imparts distinct chemical and biological properties compared to its isomers and derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20748-08-7

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(Z)-2-aminobut-2-enoic acid

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-

InChI Key

PAWSVPVNIXFKOS-IHWYPQMZSA-N

Isomeric SMILES

C/C=C(/C(=O)O)\N

Canonical SMILES

CC=C(C(=O)O)N

Origin of Product

United States

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